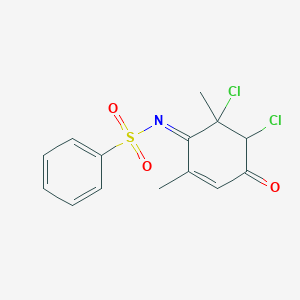![molecular formula C16H20N2O4 B6661720 3-[[2-(Cyclohexylamino)-2-oxoethyl]carbamoyl]benzoic acid](/img/structure/B6661720.png)
3-[[2-(Cyclohexylamino)-2-oxoethyl]carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-(Cyclohexylamino)-2-oxoethyl]carbamoyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a cyclohexylamino group, an oxoethyl group, and a carbamoyl group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(Cyclohexylamino)-2-oxoethyl]carbamoyl]benzoic acid typically involves the following steps:
Formation of the Cyclohexylamino Group: Cyclohexylamine is prepared by the hydrogenation of aniline using cobalt- or nickel-based catalysts.
Attachment of the Oxoethyl Group: The oxoethyl group is introduced through a reaction with an appropriate oxoethylating agent under controlled conditions.
Formation of the Carbamoyl Group: The carbamoyl group is formed by reacting the intermediate with a suitable carbamoylating agent.
Final Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-[[2-(Cyclohexylamino)-2-oxoethyl]carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-[[2-(Cyclohexylamino)-2-oxoethyl]carbamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[2-(Cyclohexylamino)-2-oxoethyl]carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxomalonic Acid Compound with Diethyl 2-[(3-{[3-Ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propenyl]amino}anilino)methylene]malonate
- Spirocyclic Oxindoles
Uniqueness
3-[[2-(Cyclohexylamino)-2-oxoethyl]carbamoyl]benzoic acid is unique due to its specific structural features, including the presence of the cyclohexylamino group, oxoethyl group, and carbamoyl group attached to a benzoic acid moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
3-[[2-(cyclohexylamino)-2-oxoethyl]carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-14(18-13-7-2-1-3-8-13)10-17-15(20)11-5-4-6-12(9-11)16(21)22/h4-6,9,13H,1-3,7-8,10H2,(H,17,20)(H,18,19)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJYGEWRWHZOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CNC(=O)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R)-2-[(2,5-dimethyl-3-methylsulfonylphenyl)sulfonylamino]propanoic acid](/img/structure/B6661643.png)
![(2R)-2-[(3-bromo-4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B6661651.png)
![(2S)-2-[(5-fluoro-3-methyl-1-benzofuran-2-yl)sulfonylamino]propanoic acid](/img/structure/B6661652.png)
![(2R)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-phenylpropanoic acid](/img/structure/B6661666.png)
![4-[[1-[2-(Cyclohexylamino)-2-oxoethyl]pyrazole-4-carbonyl]amino]-2-methylbenzoic acid](/img/structure/B6661673.png)

![3-[[1-(3-Phenylpropanoyl)piperidin-4-yl]carbamoyl]benzoic acid](/img/structure/B6661692.png)
![3-[[4-(Azepane-1-carbonyl)phenyl]carbamoyl]benzoic acid](/img/structure/B6661698.png)
![3-[4-[(5-Methylthiophene-2-carbonyl)amino]piperidine-1-carbonyl]benzoic acid](/img/structure/B6661708.png)
![3-[1-(2-Methoxyphenyl)propan-2-yl-methylcarbamoyl]benzoic acid](/img/structure/B6661725.png)
![3-[[3-Oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]carbamoyl]benzoic acid](/img/structure/B6661726.png)
![3-[4-[(2-Methoxyphenyl)methyl]piperidine-1-carbonyl]benzoic acid](/img/structure/B6661728.png)
![3-[2-(2,3-Dihydro-1-benzofuran-5-ylcarbamoyl)piperidine-1-carbonyl]benzoic acid](/img/structure/B6661742.png)
![3-[Methyl-(2-methylsulfonylcyclohexyl)carbamoyl]benzoic acid](/img/structure/B6661756.png)
